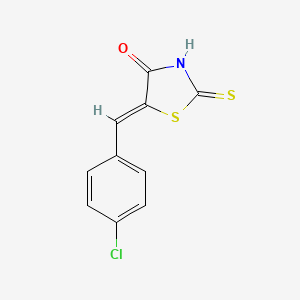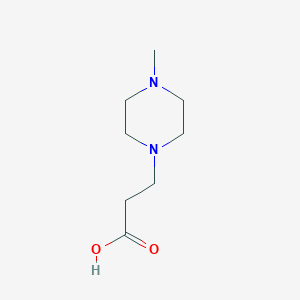![molecular formula C13H14N4S B1347473 4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione CAS No. 436096-84-3](/img/structure/B1347473.png)
4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione (MTT) is an organic molecule that has been studied for its potential applications in scientific research. MTT is a member of the triazole family, a group of heterocyclic organic compounds that are widely used in medicinal chemistry. MTT has been found to possess unique properties and has been used as a model compound in drug design and development.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have synthesized various derivatives of triazole-thione compounds, including those with indole moieties, to investigate their structural properties. For example, a study focused on the synthesis and crystal structure of a related compound, revealing insights into its molecular geometry, dihedral angles, and supramolecular interactions, which play a significant role in stabilizing the crystal structure (Xu et al., 2006).
Biological Evaluation
Several studies have been conducted to evaluate the biological activities of triazole and triazolothiadiazine derivatives. These compounds have been found to possess diverse applications in medicine, agriculture, and industry due to their potential as cholinesterase inhibitors, indicating promising anticholinesterase agents (Mohsen, 2012). Other studies have explored the antimicrobial properties of these derivatives, with some compounds showing significant activity against a range of microorganisms (Kaplancikli et al., 2008).
Antioxidant and Antimicrobial Evaluation
Research into novel 4-substituted-1H-1,2,4-triazole derivatives has demonstrated their potential in scavenging free radicals and inhibiting lipid peroxidation, alongside slight antimicrobial activity against tested microorganisms (Baytas et al., 2012). This indicates their potential utility in antioxidant and antimicrobial applications.
Antileishmanial Activity
The antileishmanial activity of 1,2,4-triazole derivatives has been investigated, with theoretical and experimental studies highlighting their efficacy against Leishmania infantum promastigots. These findings suggest the potential of these compounds in developing antiparasitic treatments (Süleymanoğlu et al., 2017).
Microwave-Assisted Synthesis
The microwave-assisted synthesis technique has been employed to create novel compounds with triazole, thiadiazole, and oxadiazole moieties bearing indole components. This method has proven efficient in synthesizing compounds with potential antifungal and antibacterial activities (Gomha & Riyadh, 2011).
Propriétés
IUPAC Name |
4-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-8-10(7-12-15-16-13(18)17(12)2)9-5-3-4-6-11(9)14-8/h3-6,14H,7H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZVOCXJMZFPRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=NNC(=S)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355564 |
Source


|
| Record name | 4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione | |
CAS RN |
436096-84-3 |
Source


|
| Record name | 2,4-Dihydro-4-methyl-5-[(2-methyl-1H-indol-3-yl)methyl]-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436096-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

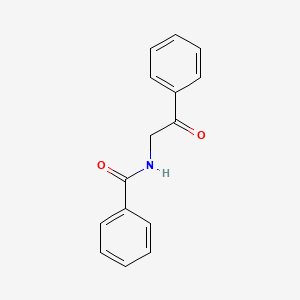
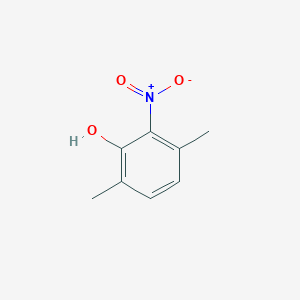
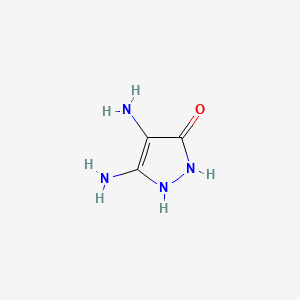
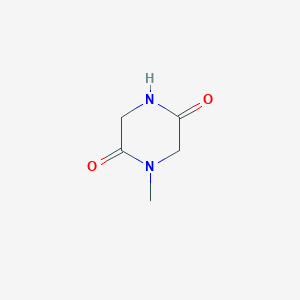
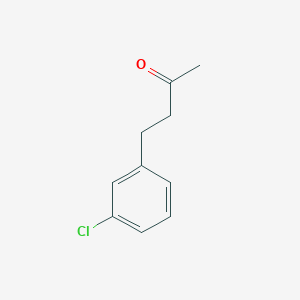
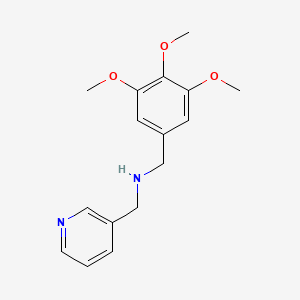
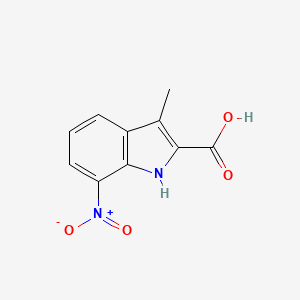
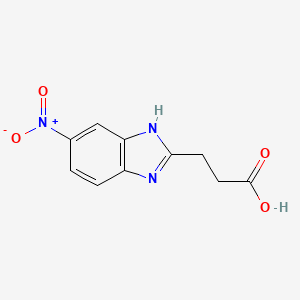
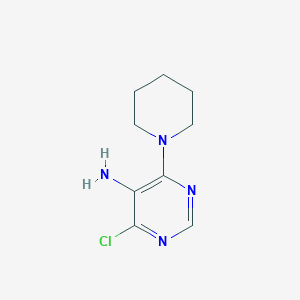
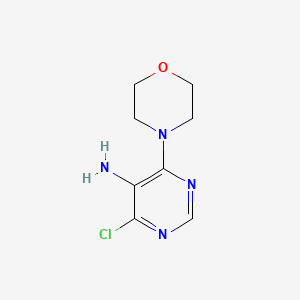
![(5E)-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1347415.png)
